1-Dodecanol
Description
Structure
3D Structure
Properties
IUPAC Name |
dodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZUXJYWNFBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O, Array | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026918 | |
| Record name | 1-Dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecanol is a colorless thick liquid with a sweet odor. Floats on water. Freezing point is 75 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Colorless solid below 20 deg C; Colorless liquid at room temperature; Unpleasant odor at high concentrations; Delicate floral odor when diluted; [HSDB] White solid with an alcohol-like odor; mp = 26 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colourless liquid above 21°, fatty odour | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Dodecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dodecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Lauryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
498 °F at 760 mmHg (USCG, 1999), 259 °C at 760 mm Hg, BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg, at 101.3kPa: 250 °C | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
260 °F (USCG, 1999), 127 °C, 260 °F (127 °C) (Closed cup), 121 °C c.c. | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Dodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 4 mg/L at 25 °C, Soluble in ethanol, ether; slightly soluble in benzene, Soluble in two parts of 70% alcohol, Insoluble, Solubility in water, g/l at 25 °C: 0.004 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 70% alcohol; remains clear to 10 ml (in ethanol) | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Lauryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.831 at 75.2 °F (USCG, 1999) - Less dense than water; will float, 0.8309 at 24 °C/4 °C, Density (at 24 °C): 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.830-0.836 | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Lauryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
Relative vapor density (air = 1): 6.4 | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000848 [mmHg], 8.48X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 1.3 | |
| Record name | 1-Dodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Leaflets from dilute alcohol, COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C, Colorless solid | |
CAS No. |
112-53-8, 68551-07-5 | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-53-8 | |
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| Record name | 1-Dodecanol | |
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| Record name | Alcohols, C8-18 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551075 | |
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| Record name | 1-Dodecanol | |
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| URL | https://www.drugbank.ca/drugs/DB06894 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-DODECANOL | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3724 | |
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| Record name | 1-Dodecanol | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LAURYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/178A96NLP2 | |
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| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
75 °F (USCG, 1999), 24 °C | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Preparation Methods
Coconut Oil Hydrogenation
The most prevalent industrial method involves catalytic hydrogenation of coconut oil-derived esters. As detailed in WO1994010112A1, triglycerides undergo hydrolysis to liberate fatty acids (primarily lauric acid), followed by transesterification with methanol to produce methyl laurate. Subsequent hydrogenation at 36.3 bar (512 psig) and 196°C over copper-chromite catalysts yields lauryl alcohol with 89–92% purity. Key parameters include:
This method leverages natural feedstocks but requires rigorous purification to remove C8–C18 alcohol byproducts via vacuum distillation.
Palm Kernel Oil Processing
Palm kernel oil undergoes analogous processing, with hydrogenation conditions adjusted to account for higher myristic acid (C14) content. The Ziegler process, though less common, employs aluminum alkyl catalysts for ethylene oligomerization to synthesize linear alcohols, achieving >95% purity.
Esterification-Hydrogenation of Fatty Acids
Methyl Laurate Synthesis
As per CN113527060B, lauric acid is esterified with methanol using sulfuric acid catalysts, producing methyl laurate. Hydrogenation with potassium hydroxide (KOH) at 145°C and 0.2 MPa ethylene oxide pressure generates lauryl alcohol with ≤0.1% impurity. Critical steps include:
Byproduct Management
Heavy esters (e.g., lauryl laurate) and ethers (e.g., dilauryl ether) form during incomplete hydrogenation. Patent WO1994010112A1 describes vacuum evaporation at 180°C to separate these byproducts, achieving 99.2% purity after centrifugation.
Bouveault-Blanc Reduction of Esters
This laboratory-scale method reduces ethyl laurate using sodium metal in anhydrous ethanol. Per ScienceMadness, the reaction proceeds via:
Key challenges include:
-
Moisture control : Absolute ethanol (≤0.01% H2O) is essential to prevent sodium hydroxide formation.
-
Temperature modulation : Exothermic reactions necessitate ice cooling to maintain ≤75°C.
-
Post-reaction processing : Ether extraction and distillation yield 70–75% pure lauryl alcohol.
Recrystallization Refining
Solvent Selection
CN113527060B reports tetrahydrofuran (THF) and acetonitrile mixtures (1:0.25–4.0 mass ratio) as optimal for lauryl alcohol recrystallization. Cooling to −5–10°C precipitates impurities (n-decyl alcohol, n-tetradecyl alcohol), followed by reduced-pressure distillation at 80–100°C and −0.1 MPa.
Purity Enhancement
Post-recrystallization, lauryl alcohol achieves:
Catalytic Synthesis via NaOH-Mediated Condensation
CN107400054A outlines a novel method using isobutyraldehyde and NaOH:
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Stepwise catalyst addition : 0.2–2.5% NaOH (w/w) added incrementally to control exothermy.
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Reaction staging : Initial reflux at 73°C, followed by 50°C aging for 4 hours.
-
Vacuum distillation : Removes unreacted isobutyraldehyde, yielding 99.2% pure lauryl alcohol ester.
Comparative Analysis of Preparation Methods
| Method | Feedstock | Catalyst | Purity (%) | Yield (%) | Energy Cost (kWh/kg) |
|---|---|---|---|---|---|
| High-pressure hydrogenation | Coconut oil | Copper chromite | 89–92 | 85–90 | 12–15 |
| Esterification-hydrogenation | Lauric acid | KOH | 99.2 | 78–82 | 18–22 |
| Bouveault-Blanc | Ethyl laurate | Sodium | 70–75 | 65–70 | 25–30 |
| Recrystallization | Crude lauryl alcohol | THF/acetonitrile | 99.5 | 92–95 | 8–10 |
| NaOH condensation | Isobutyraldehyde | NaOH | 99.2 | 88–90 | 14–16 |
Key findings :
-
Industrial scalability : High-pressure hydrogenation remains dominant due to lower operational costs.
-
Purity vs. yield : Recrystallization offers supreme purity (99.5%) but requires energy-intensive distillation.
-
Emerging techniques : NaOH-mediated condensation shows promise for ester derivatives but lacks large-scale validation .
Chemical Reactions Analysis
Esterification Reactions
Lauryl alcohol undergoes esterification with carboxylic acids or acid derivatives to form esters, widely used in surfactants and lubricants.
a. Lipase-Catalyzed Esterification
Cross-linked enzyme crystals (CLEC) of porcine pancreatic lipase (PPL) efficiently catalyze esterification with lauric acid in non-polar solvents like n-hexane :
| Parameter | Value/Observation |
|---|---|
| Optimal solvent | n-hexane (low toxicity) |
| Activation energy () | 183.81 J·mol⁻¹ |
| Temperature effect | Rate ↑ with ↑ temp (30–50°C) |
| Substrate inhibition | Observed at [lauryl alcohol] > 400 mM |
b. Sodium-Mediated Transesterification
Reaction with ethyl laurate in the presence of sodium yields lauryl alcohol with 65–75% efficiency :
Oxidation to Aldehydes and Ketones
Controlled oxidation of lauryl alcohol produces lauraldehyde (1-dodecanal), a fragrance intermediate, without over-oxidation to carboxylic acids under specific conditions.
a. Liquid-Liquid Phase Transfer Catalysis (LL-PTC)
Using K₂CrO₄ and TBAB catalyst :
| Reaction Parameter | Optimal Condition |
|---|---|
| Catalyst loading | 5 mol% TBAB |
| Temperature | 60–70°C |
| Agitation speed | 600 rpm |
| Selectivity | >98% to lauraldehyde |
b. Metal-Catalyzed Oxidation
Heterogeneous catalysts like MoO₃/MWCNTs and Ru/Pt-carbon systems promote aerobic oxidation to aldehydes .
Sulfation and Sulfonation
Lauryl alcohol reacts with sulfating agents (e.g., SO₃, chlorosulfonic acid) to produce sodium lauryl sulfate (SLS), a common anionic surfactant :
Key Data :
-
Reactivity : SLS shows negligible electrophilic reactivity (log k = −6.4) .
-
Safety : Not classified as a skin sensitizer despite positive murine LLNA results .
Thermal and Catalytic Decomposition
At elevated temperatures (>200°C), lauryl alcohol decomposes via dehydration to form alkenes or ketones. Catalytic pathways using acidic/basic sites yield dodecene or dodecanone .
Industrial Relevance
Scientific Research Applications
Chemical and Industrial Applications
Surfactant and Emulsifier
Lauryl alcohol is widely used as a surfactant due to its ability to lower surface tension between liquids. It is commonly incorporated into formulations for cleaning agents, personal care products, and industrial applications. The ethoxylated derivatives of lauryl alcohol serve as effective emulsifiers and wetting agents in various formulations, enhancing product stability and performance .
Detergents and Soaps
In the production of detergents, lauryl alcohol acts as a key ingredient due to its excellent solubility and wetting properties. It is often used in the formulation of household cleaning products, laundry detergents, and personal care items like shampoos and body washes .
Biocides and Disinfectants
Lauryl alcohol is also utilized in the manufacture of biocides and disinfectants. Its antimicrobial properties make it effective in controlling microbial growth in various formulations .
Pharmaceutical Applications
Sclerotherapy Agent
A significant application of lauryl alcohol is in the preparation of lauromacrogol (also known as polidocanol), which is used for sclerotherapy to treat varicose veins and other venous malformations. This polymeric form exhibits good stability and efficacy in clinical applications . Studies have shown that lauromacrogol has been approved for use in several countries due to its safety profile .
Drug Delivery Systems
Lauryl alcohol has been investigated for its role in drug delivery systems. Research indicates that it can enhance the solubility of certain compounds, thereby improving their bioavailability when incorporated into nanoparticle formulations . For instance, lauryl alcohol was used in the preparation of catechin-loaded niosomes, demonstrating its potential in preserving antioxidant properties during drug delivery .
Cosmetic Applications
Thickening Agent
In cosmetics, lauryl alcohol serves as a thickening agent in products such as lotions, creams, and conditioners. Its ability to enhance viscosity makes it valuable for formulating thicker products that provide better texture and feel on the skin .
Mild Surfactant
Lauryl alcohol is recognized for its mildness on the skin, making it suitable for use in sensitive skin formulations. It acts as a gentle cleansing agent in facial cleansers and body washes without causing irritation .
Case Study: Molecular Dynamics Simulation
A molecular dynamics study investigated the behavior of lauryl alcohol within a bilayer system, revealing insights into its structural dynamics and interactions at the molecular level. The findings indicated that lauryl alcohol significantly influences bilayer stability and fluidity, which are critical factors for applications involving membrane systems .
Rheological Properties
Research exploring the effect of lauryl alcohol on surfactant self-assembly demonstrated that varying concentrations lead to significant changes in rheological properties. Higher concentrations resulted in increased viscosity and altered micelle structures from ellipsoidal to lamellar forms, showcasing its impact on formulation design .
Mechanism of Action
The mechanism of action of lauryl alcohol is primarily related to its surfactant properties. As a surfactant, it reduces the surface tension of liquids, allowing for better spreading and mixing. This property is due to the amphiphilic nature of lauryl alcohol, which has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This dual nature allows lauryl alcohol to interact with both water and oil, making it effective in emulsifying and solubilizing various substances .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Lauryl alcohol belongs to the fatty alcohol family (C₈–C₁₈). Key structural analogs include:
| Compound | Chain Length | Molecular Formula | Melting Point (°C) | Key Properties |
|---|---|---|---|---|
| Lauryl alcohol | C12 | C₁₂H₂₆O | 24 | Moderate hydrophobicity, plasticizing efficiency |
| Myristyl alcohol | C14 | C₁₄H₃₀O | 38 | Higher rigidity, slower release in niosomes |
| Cetyl alcohol | C16 | C₁₆H₃₄O | 49 | Solid at RT, stabilizes emulsions |
| Stearyl alcohol | C18 | C₁₈H₃₈O | 58 | High melting point, superior bilayer stabilization |
Longer-chain alcohols (e.g., stearyl) exhibit higher melting points and hydrophobicity, influencing their solubility and industrial utility .
Performance in Polymer Composites
In natural rubber/silica composites, fatty alcohols act as compatibilizers:
- Curing Behavior : Lauryl and stearyl alcohols delay scorch time but accelerate curing. At 3 phr (parts per hundred rubber), lauryl alcohol reduces curing time by 20% compared to 2 phr stearyl alcohol .
- Tensile Strength (TS) : Lauryl alcohol maximizes TS at 3 phr (15.2 MPa), while stearyl alcohol peaks at 2 phr (14.5 MPa). Beyond optimal loading, TS declines due to plasticizing effects reducing crosslink density .
- Modulus : Lauryl alcohol lowers tensile modulus (M300) by 30% at 4 phr, outperforming cetyl alcohol in flexibility enhancement .
Pharmaceutical and Cosmetic Performance
- Niosome Stabilization : In ketorolac-loaded niosomes, lauryl alcohol (C12) shows faster drug release (t₁/₂ = 8.2 h) than stearyl alcohol (t₁/₂ = 12.5 h), attributed to shorter-chain permeability .
Market and Regulatory Considerations
Lauryl alcohol is grouped with cetyl and stearyl alcohols under HS code 2905.13 for global trade . Its synthetic variants dominate 65% of China’s fatty alcohol market, driven by surfactant demand .
Biological Activity
Lauryl alcohol, also known as dodecanol, is a fatty alcohol with the chemical formula . It is derived from natural sources such as palm kernel oil and coconut oil and is widely used in various industrial applications, particularly as a surfactant and emollient. This article explores the biological activities associated with lauryl alcohol, including its effects on cellular processes, potential toxicity, and its role in formulations.
Lauryl alcohol is a colorless, odorless liquid that is soluble in organic solvents but only slightly soluble in water. It serves as a precursor for the synthesis of surfactants like sodium lauryl sulfate (SLS), which are prevalent in personal care products, detergents, and pharmaceuticals . Its molecular structure allows it to interact with biological membranes, making it a significant compound in both commercial and biological contexts.
1. Cellular Effects
Research indicates that lauryl alcohol can influence cellular activities significantly. A study highlighted that lauryl alcohol diminishes cell mitotic activity, causing structural changes in chromosomes after prolonged exposure (14 hours) to concentrations as low as 50 µg/plate . This finding suggests potential cytotoxic effects, which warrant further investigation into its mechanisms of action.
- Chromosomal Aberrations : In Vicia faba studies, lauryl alcohol exposure led to observable chromosomal aberrations. In rats, oral exposure at sub-lethal doses resulted in structural changes in chromosomes .
2. Genotoxicity
Despite its cytotoxic potential, lauryl alcohol has shown no mutagenic effects in the Ames test, both with and without metabolic activation . In vivo studies conducted under Good Laboratory Practice (GLP) conditions indicated no statistically significant genotoxic effects at high doses (5000 mg/kg) in mice . This suggests that while lauryl alcohol may affect cell division and structure, it does not necessarily induce mutations.
1. Irritation and Sensitization
Lauryl alcohol can cause skin irritation upon contact. Studies have noted that it has about half the toxicity of ethanol but poses risks to marine organisms due to its harmful effects on aquatic life . Moreover, lauryl alcohol does not classify as a skin sensitizer based on current assessments; however, its metabolic conversion to sulfated derivatives could potentially yield sensitizing compounds under certain conditions .
2. Pharmacological Implications
In formulations such as mouthwashes containing lauryl alcohol, there are concerns about its role in enhancing the absorption of other compounds or affecting oral health negatively. Some studies suggest that aliphatic alcohols may inhibit phagocytosis by immune cells like monocytes, which could impact microbial defense mechanisms in individuals consuming alcoholic beverages .
Research Findings
Case Study 1: Cellular Impact on Vicia Faba
In a controlled study using Vicia faba seeds exposed to lauryl alcohol for 14 hours, significant chromosomal aberrations were noted. This study highlights the compound's potential genotoxicity under specific conditions.
Case Study 2: Human Monocyte Phagocytosis
A recent study involving human peripheral blood monocytes demonstrated that treatment with aliphatic alcohols, including lauryl alcohol, suppressed phagocytic activity in a concentration-dependent manner. This effect raises concerns regarding immune function among heavy drinkers who frequently use alcohol-based mouthwashes containing such compounds.
Q & A
Q. What frameworks ensure reproducibility in lauryl alcohol research, particularly in data collection and analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
